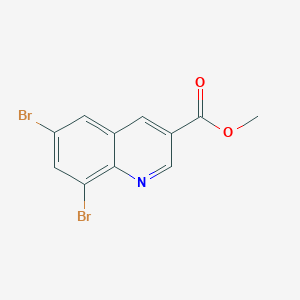
Methyl 6,8-Dibromoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6,8-Dibromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7Br2NO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-Dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of methyl quinoline-3-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Methyl 6,8-Dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalyzed by palladium-based catalysts in the presence of suitable ligands and bases.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological and pharmacological properties.
科学研究应用
Methyl 6,8-Dibromoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting infectious diseases and cancer.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Utilized as a probe to investigate cellular processes and pathways.
作用机制
The mechanism of action of Methyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- Methyl 6-Bromoquinoline-3-carboxylate
- Methyl 8-Bromoquinoline-3-carboxylate
- Ethyl 6,8-Dibromoquinoline-3-carboxylate
Uniqueness
Methyl 6,8-Dibromoquinoline-3-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This dual bromination pattern is less common and provides distinct properties compared to mono-brominated or non-brominated quinoline derivatives.
属性
分子式 |
C11H7Br2NO2 |
|---|---|
分子量 |
344.99 g/mol |
IUPAC 名称 |
methyl 6,8-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 |
InChI 键 |
UDWGXDSJYFAGJK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


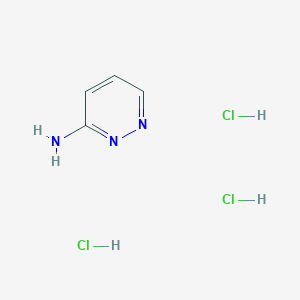
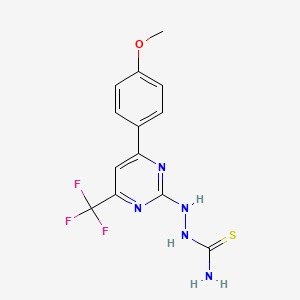
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
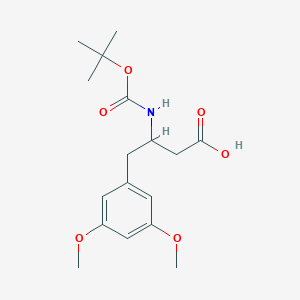
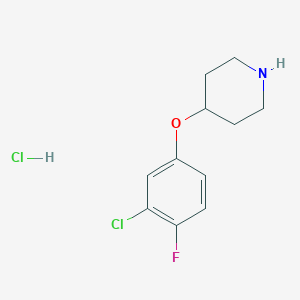
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
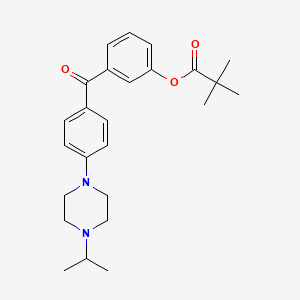

![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
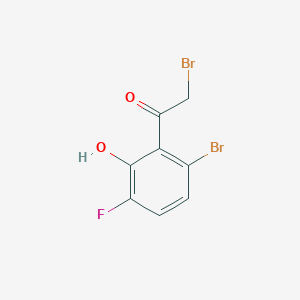
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
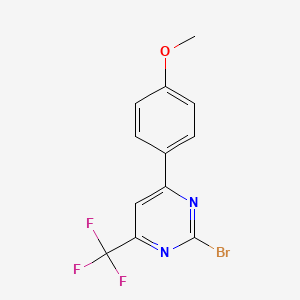
![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
